molecular formula C6H12FN B15319900 3-(2-Fluoropropan-2-yl)azetidine

3-(2-Fluoropropan-2-yl)azetidine

Cat. No.: B15319900
M. Wt: 117.16 g/mol
InChI Key: JJUKATXAIQVQNN-UHFFFAOYSA-N
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Description

3-(2-Fluoropropan-2-yl)azetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where a fluoropropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropropan-2-yl)azetidine typically involves the reaction of azetidine with 2-fluoropropane under specific conditions. One common method includes the use of anionic or cationic ring-opening polymerization techniques . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropropan-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 3-(2-Fluoropropan-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with various biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoropropan-2-yl)azetidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

3-(2-fluoropropan-2-yl)azetidine

InChI

InChI=1S/C6H12FN/c1-6(2,7)5-3-8-4-5/h5,8H,3-4H2,1-2H3

InChI Key

JJUKATXAIQVQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNC1)F

Origin of Product

United States

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